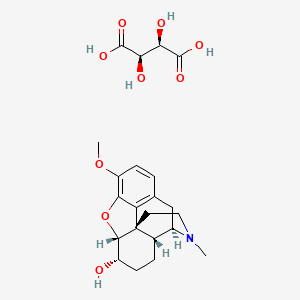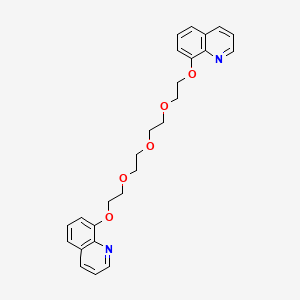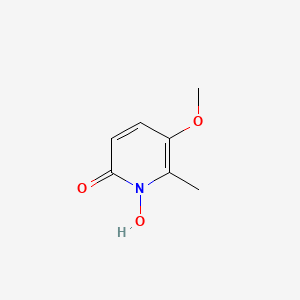
1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone
Descripción general
Descripción
1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone, also known as deferiprone, is a synthetic iron chelator that is used to treat iron overload in patients with thalassemia major. Deferiprone has been shown to be effective in reducing iron overload in patients with thalassemia major, a genetic disorder that causes anemia and requires frequent blood transfusions.
Aplicaciones Científicas De Investigación
Structural and Physical Properties
Structural Characterization : The compounds closely related to 1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone, such as 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinone, have been studied for their structural properties. These compounds exhibit characteristics like existing mainly in the quinoid form with contributions from the aromatic zwitterion form (Xiao et al., 1993).
Crystal Structure Analysis : Studies have focused on understanding the crystal structures of similar pyridinone derivatives. For instance, 3-hydroxy-2-methyl-4(1H)-pyridinones with different substituents have been analyzed using single-crystal X-ray diffraction, providing insights into bond lengths, angles, and other structural aspects (Nelson et al., 1988).
Chemical Synthesis and Reactions
Synthesis Techniques : Research has been conducted on developing convenient and practical synthesis methods for related pyridinone compounds, such as 5-chloro-4-hydroxy-2(1H)-pyridinone. These methods have advantages in terms of yield, applicability, and procedural simplicity (Yano et al., 1993).
Reaction Mechanisms : Studies on the electrophilic substitution of heteroaromatic compounds like 6-hydroxy-2(1H)-pyridone provide insights into the kinetics and mechanisms of such reactions, which is crucial for understanding and optimizing synthetic processes (Katritzky et al., 1970).
Applications in Metal Complexation
Coordination Compounds : Research has been focused on the formation of coordination compounds using 1-aryl-3-hydroxy-2-methyl-4-pyridinones, which are closely related to 1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone. These studies include the preparation and characterization of aluminum, gallium, and indium complexes (Zhang et al., 1991).
Chelating Agents : Similar pyridinone derivatives have been studied as potential chelating agents for metals like iron. This includes the synthesis of novel Iron(III) chelators based on triaza macrocycle backbones and 1-hydroxy-2(1H)-pyridinone coordinating groups, evaluated for their antimicrobial properties (Workman et al., 2016).
Propiedades
IUPAC Name |
1-hydroxy-5-methoxy-6-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5-6(11-2)3-4-7(9)8(5)10/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCUBTJFRYLVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223029 | |
| Record name | BN 227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone | |
CAS RN |
72731-33-0 | |
| Record name | BN 227 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072731330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BN 227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-pyridinecarboxamide](/img/structure/B1215076.png)

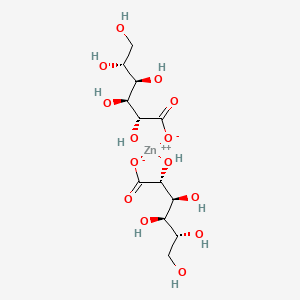
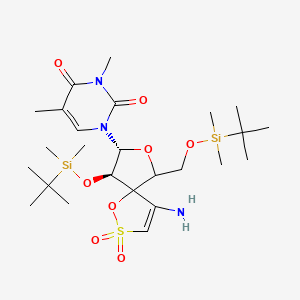
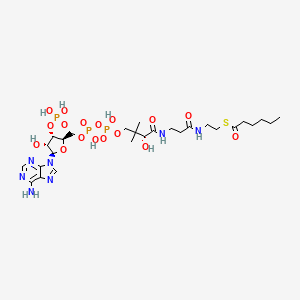

![(6R,9S,10R)-10-isocyano-9-isopropyl-3,6-dimethyl-spiro[4.5]dec-3-ene](/img/structure/B1215087.png)
![6,7-Dihydro-5h-dibenzo[a,c][7]annulen-5-one](/img/structure/B1215088.png)
